
1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a carboxylic acid group (-COOH), a methyl group (-CH3), and a chlorobenzyl group attached to the triazole ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through a series of reactions including nucleophilic substitution, oxidation, and cyclization .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole ring, the carboxylic acid group, the methyl group, and the chlorobenzyl group .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the carboxylic acid group could react with bases or be reduced to an alcohol. The chlorobenzyl group could undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar carboxylic acid group could influence its solubility in water .科学的研究の応用
Synthesis and Chemical Properties
Synthesis Techniques and Precursors : 1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, a compound closely related to 1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, is synthesized using phenyl acetylene as a raw material. The process involves a sequence of reactions leading to the formation of the title compound, highlighting the versatility and synthetic accessibility of triazole derivatives (Liu et al., 2015).
Structural Modifications and Derivatives : The research on triazole compounds, including derivatives of 1,2,3-triazole-4-carboxylic acid, focuses on structural modifications to enhance their chemical properties and potential applications. For instance, the conversion of 4-amino-1,2,3-triazole-5-carboxylic acid into various derivatives is a subject of interest, showing the chemical flexibility and potential for creating a diverse set of compounds based on the triazole scaffold (Albert & Taguchi, 1973).
Ruthenium-Catalyzed Synthesis : The synthesis of 5-amino-1,2,3-triazole-4-carboxylates involves ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides. This method offers a regiocontrolled approach to producing protected versions of triazole amino acids, indicating the importance of catalysis in achieving specific molecular architectures and enhancing the utility of triazole compounds (Ferrini et al., 2015).
Potential Applications and Properties
Antimicrobial and Antibacterial Activity : Various triazole derivatives exhibit promising antimicrobial and antibacterial properties. Compounds like 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides show moderate to good activities against primary pathogens, indicating the potential application of triazole compounds in developing new antimicrobial agents (Pokhodylo et al., 2021).
Structural and Physical Properties : The structural and physical properties of triazole derivatives, such as N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate, have been extensively studied. These studies involve techniques like HPLC, GC-MS, FTIR, and NMR spectroscopy, providing insights into the molecular structure, reactivity, and potential applications of these compounds (Dzygiel et al., 2004).
Corrosion Inhibition : Some 1,2,3-triazole derivatives show potential as corrosion inhibitors, which is crucial for protecting metals in industrial applications. The synthesis and characterization of these compounds and their ability to inhibit acidic corrosion underscore the multifaceted applications of triazole derivatives beyond the pharmaceutical domain (Negrón-Silva et al., 2013).
将来の方向性
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-5-methyltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c1-7-10(11(16)17)13-14-15(7)6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBARIFHCDTSJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301152394 |
Source


|
| Record name | 1-[(4-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301152394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
CAS RN |
1033463-41-0 |
Source


|
| Record name | 1-[(4-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1033463-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301152394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl (3S,4R)-3-(hydroxymethyl)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B1344972.png)
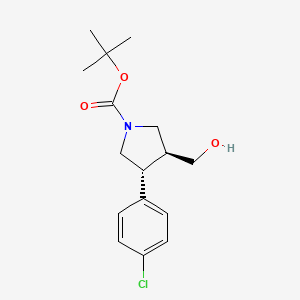

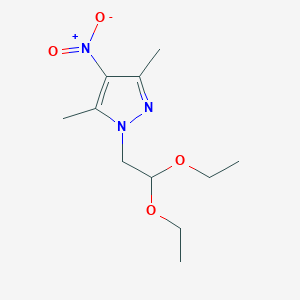
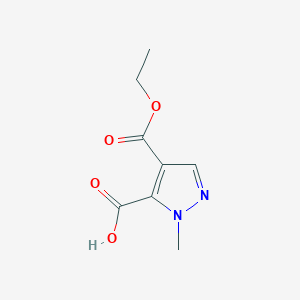

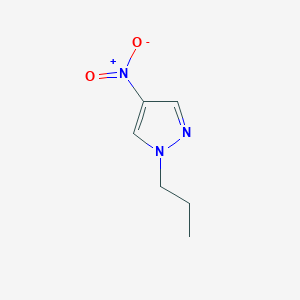
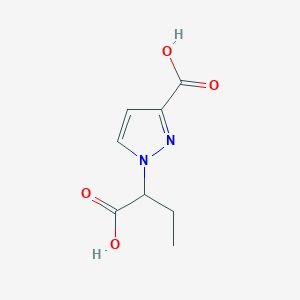
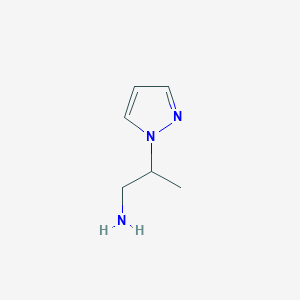
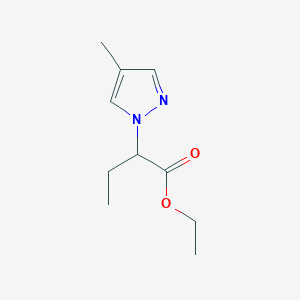
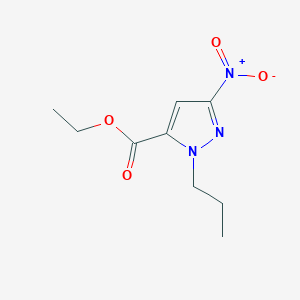
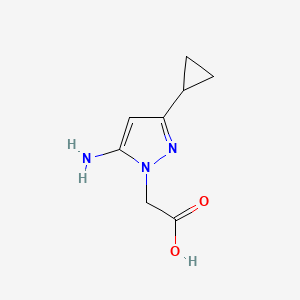
![1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione](/img/structure/B1344993.png)